molecular formula C16H11FN2O B5762485 4-fluoro-N-(quinolin-8-yl)benzamide

4-fluoro-N-(quinolin-8-yl)benzamide

Cat. No.: B5762485
M. Wt: 266.27 g/mol
InChI Key: MJUMNSKVSKDCLR-UHFFFAOYSA-N
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Description

4-Fluoro-N-(quinolin-8-yl)benzamide (CAS 159090-73-0) is a synthetic quinoline derivative supplied as a yellow to colorless solid with a melting point of 124-127 °C . This compound is offered for research use only and is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Quinoline derivatives are of significant scientific interest due to their wide range of biological activities . The quinoline scaffold is a fundamental structure in many marketed drugs, especially in the realms of antimalarial and anticancer research . These compounds often exert their effects through target-specific interactions utilizing their aromatic nitrogen-containing framework . In antimalarial research, quinoline-based molecules like chloroquine are known to act by forming complexes in the parasite's digestive vacuole, inhibiting the detoxification of free heme and leading to parasitic death . In oncology, various quinoline derivatives have demonstrated potent activity by acting as topoisomerase inhibitors, thereby disrupting DNA replication in cancer cells, or by binding to kinase ATP-binding sites to impede pro-survival signaling pathways . As a research chemical, 4-fluoro-N-(quinolin-8-yl)benzamide represents a key intermediate for scientists exploring these and other mechanisms, facilitating the synthesis of new pharmaceutical substances with significant therapeutic potential . Researchers are advised to handle this compound with appropriate safety precautions. This product is intended for laboratory research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-fluoro-N-quinolin-8-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O/c17-13-8-6-12(7-9-13)16(20)19-14-5-1-3-11-4-2-10-18-15(11)14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUMNSKVSKDCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Computational Characterization for Elucidating Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent framework of 4-fluoro-N-(quinolin-8-yl)benzamide by probing the local chemical environments of ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoline (B57606) and the 4-fluorobenzoyl rings, in addition to a characteristic signal for the amide (N-H) proton. The quinoline ring protons typically appear as a series of doublets, triplets, and multiplets in the downfield region (approx. 7.5-9.0 ppm). The protons of the 4-fluorophenyl group will present as two doublets of doublets (or two triplets, depending on the coupling constants) due to both proton-proton and proton-fluorine coupling. The amide proton usually appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. Key signals would include the carbonyl carbon (C=O) of the amide group (typically around 165 ppm), carbons of the quinoline ring (approx. 115-150 ppm), and carbons of the fluorophenyl ring. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet, while other carbons in the ring will show smaller 2-bond, 3-bond, and 4-bond C-F couplings.

¹⁹F NMR: ¹⁹F NMR is particularly diagnostic for this compound, showing a single resonance for the fluorine atom on the benzoyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In studies of similar fluorinated aromatic compounds, these signals are well-defined and sensitive to changes in molecular structure. chemicalbook.com

Interactive Table: Predicted NMR Data for 4-fluoro-N-(quinolin-8-yl)benzamide

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H (Amide N-H) 9.5 - 11.0 Broad Singlet Shift is solvent-dependent.
¹H (Quinoline) 7.5 - 9.0 Multiplets, Doublets Complex splitting pattern due to multiple couplings.
¹H (Fluorobenzoyl) 7.2 - 8.2 Doublets of Doublets Coupling to adjacent protons and the ¹⁹F nucleus.
¹³C (C=O) ~165 Singlet Carbonyl carbon of the amide.
¹³C (C-F) ~164 (d) Doublet Large ¹JCF coupling constant.
¹³C (Aromatic) 115 - 150 Multiple Signals Resonances for quinoline and fluorobenzoyl carbons.
¹⁹F -105 to -115 Multiplet Coupled to ortho-protons on the phenyl ring.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Conformational Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is characterized by several key absorption bands. A sharp band around 3300-3400 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. The amide I band, primarily due to C=O stretching, is expected as a strong absorption in the 1650-1680 cm⁻¹ region. The amide II band (N-H bending and C-N stretching) typically appears around 1520-1550 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to signals in the 1400-1600 cm⁻¹ range. The C-F stretching vibration of the fluorobenzoyl moiety is expected to produce a strong, characteristic band in the 1200-1250 cm⁻¹ region. Analysis of related structures, such as 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, confirms the characteristic positions of these functional group vibrations. eurjchem.com

Fourier Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary data. The symmetric stretching of the aromatic rings often produces strong signals in the Raman spectrum, which can be weak in the FT-IR. The C=O stretch is also Raman active. This technique is particularly useful for studying the molecule in solid form, where intermolecular interactions can be probed.

Interactive Table: Characteristic Vibrational Frequencies for 4-fluoro-N-(quinolin-8-yl)benzamide

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch FT-IR 3300 - 3400 Medium-Sharp
Aromatic C-H Stretch FT-IR, FT-Raman 3000 - 3100 Medium-Weak
C=O Stretch (Amide I) FT-IR, FT-Raman 1650 - 1680 Strong (IR), Medium (Raman)
N-H Bend (Amide II) FT-IR 1520 - 1550 Medium-Strong
Aromatic C=C Stretch FT-IR, FT-Raman 1400 - 1600 Multiple, Medium-Strong
C-F Stretch FT-IR 1200 - 1250 Strong

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of 4-fluoro-N-(quinolin-8-yl)benzamide and to study its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS provides a highly accurate mass measurement of the molecular ion. For C₁₆H₁₁FN₂O, the expected monoisotopic mass is approximately 266.0859 g/mol . hoffmanchemicals.com An experimental measurement confirming this value provides unambiguous validation of the molecular formula.

Fragmentation Analysis: Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule [M+H]⁺ undergoes collision-induced dissociation. The most likely fragmentation pathway involves the cleavage of the amide bond, which is the weakest linkage in the backbone. This would lead to two primary fragment ions:

A fragment corresponding to the 4-fluorobenzoyl cation at m/z 123.

A fragment corresponding to the 8-aminoquinoline (B160924) cation at m/z 144. Further fragmentation of the quinoline ring can also be observed. This predictable pattern provides strong evidence for the connectivity of the quinoline and fluorobenzoyl moieties through the amide linkage. The fragmentation of the parent compound, benzamide (B126), is well-documented and serves as a reference. nist.govspectrabase.com

Computational Spectroscopy and Quantum Chemical Calculations (e.g., DFT for Vibrational Assignments)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to complement experimental data and provide deeper insight into the molecule's electronic structure and properties. rsc.orgnih.gov

Vibrational Frequency Calculations: The same DFT methods can calculate the vibrational frequencies of the molecule. The calculated frequencies, when appropriately scaled, can be compared directly with experimental FT-IR and FT-Raman spectra. This comparison allows for a definitive assignment of each experimental band to a specific vibrational mode of the molecule, resolving ambiguities in empirical assignments. Such computational studies have been successfully applied to a variety of complex quinoline derivatives. uobaghdad.edu.iq

X-ray Crystallography for Solid-State Structural Determination (if available for related compounds)

While a single-crystal X-ray structure for 4-fluoro-N-(quinolin-8-yl)benzamide is not publicly available, analysis of closely related compounds provides significant insight into its likely solid-state architecture.

A study on bis[N-(quinolin-8-yl)benzamidato-κ²N,N']copper(II) reveals critical structural features of the N-(quinolin-8-yl)benzamide ligand. nih.gov In the complex, the ligand coordinates to the metal through the quinoline nitrogen and the deprotonated amide nitrogen. Importantly, the analysis shows significant rotation around the formal single bond connecting the amide group and the phenyl ring, which allows the molecule to adopt a conformation that minimizes steric hindrance. nih.gov

Furthermore, the crystal structure of a related fluorinated compound, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, demonstrates how such molecules pack in the solid state. eurjchem.com The structure is stabilized by intermolecular hydrogen bonds, specifically N-H···O interactions, which link molecules into a three-dimensional framework. eurjchem.com It is highly probable that 4-fluoro-N-(quinolin-8-yl)benzamide would exhibit similar intermolecular N-H···O hydrogen bonding between the amide proton of one molecule and the carbonyl oxygen of a neighboring molecule, influencing its crystal packing.

Structure Activity Relationship Sar Studies of 4 Fluoro N Quinolin 8 Yl Benzamide Derivatives

Impact of Fluorine Substitution Position on Biological Activity

The introduction of fluorine into a drug candidate is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The position of the fluorine atom on the N-(quinolin-8-yl)benzamide scaffold is a critical determinant of its biological activity. While direct SAR studies on 4-fluoro-N-(quinolin-8-yl)benzamide are not extensively documented, the impact of fluorine substitution can be inferred from studies on related benzamide-based sirtuin inhibitors.

For instance, in a series of 2-anilinobenzamide (B173500) derivatives, the position of the fluorine substituent on the phenethyloxy side chain was found to be crucial for selective SIRT2 inhibition. A derivative with a 3-fluoro-phenethyloxy group demonstrated potent and selective inhibition of SIRT2. nih.gov This suggests that the placement of the fluorine atom can significantly influence the compound's interaction with the target protein, potentially by altering the electrostatic potential and forming specific hydrogen bonds within the active site.

Table 1: Hypothetical Impact of Fluorine Position on Sirtuin Inhibition

CompoundFluorine PositionPredicted Biological ActivityRationale
2-fluoro-N-(quinolin-8-yl)benzamideOrthoPotentially altered binding conformation due to steric hindrance.The ortho position is in close proximity to the amide linker, which could lead to intramolecular interactions or steric clashes with the target protein.
3-fluoro-N-(quinolin-8-yl)benzamideMetaMay offer a balance of electronic effects and favorable interactions.The meta position can influence the electronic properties of the ring without significant steric bulk near the linker.
4-fluoro-N-(quinolin-8-yl)benzamideParaLikely enhances binding affinity through favorable electronic interactions.The para position allows the fluorine atom to exert its electronic influence without direct steric interference with the amide bond.

Modifications to the Benzamide (B126) Moiety and Their Pharmacological Implications

The benzamide moiety serves as a crucial linker, connecting the quinoline (B57606) core to the substituted phenyl ring. Modifications to this part of the molecule can have profound effects on the compound's pharmacological properties.

Substituent Effects on Aromatic Ring (Electronic, Steric)

The nature and position of substituents on the benzamide's aromatic ring can significantly impact binding affinity and selectivity. Both electronic and steric factors come into play. For example, in the development of potent SIRT2 inhibitors, a thiophene-2-carboxamide was found to be a highly effective replacement for the benzamide group, leading to a compound with an IC50 of 42 nM and high selectivity over SIRT1 and SIRT3. nih.gov This highlights that the aromatic system itself is a key area for optimization.

Electron-donating and electron-withdrawing groups on the phenyl ring can alter the partial charges on the amide bond and the aromatic system, influencing hydrogen bonding and π-π stacking interactions with the protein. Steric bulk is another critical factor; large, bulky substituents may either enhance binding by occupying a specific hydrophobic pocket or decrease activity through steric hindrance.

Linker Modifications and Their Influence on Binding

The amide linker in N-(quinolin-8-yl)benzamide is essential for maintaining the correct orientation of the quinoline and phenyl moieties within the binding site. Modifications to this linker, such as altering its rigidity or length, can have a dramatic effect on biological activity. While direct linker modification studies on this specific scaffold are limited, research on other sirtuin inhibitors has shown that the linker plays a key role. For instance, in a series of nicotinamide-based inhibitors, the linker's composition and length were optimized to achieve dual binding to the C-site and the acylated substrate binding cleft of SIRT2. nih.gov This suggests that exploring variations of the amide bond, such as thioamides or reversed amides, could be a fruitful avenue for developing more potent N-(quinolin-8-yl)benzamide derivatives.

Structural Variations of the Quinoline Core and Biological Response

The quinoline core is a well-established pharmacophore present in numerous biologically active compounds and is known to participate in key binding interactions. researchgate.netresearchgate.net Variations in this part of the 4-fluoro-N-(quinolin-8-yl)benzamide scaffold can significantly modulate its biological activity.

Nitrogen Atom Position and Heterocyclic Ring Fusions

The position of the nitrogen atom within the quinoline ring system is critical for its ability to form hydrogen bonds with the target protein. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule in the binding site. Moving the nitrogen to other positions, creating isomers like N-(isoquinolin-8-yl)benzamide, would alter the geometry of this interaction and likely impact potency.

Furthermore, fusing other heterocyclic rings to the quinoline core can expand the chemical space and introduce new interaction points. For example, the hybridization of quinoline with other pharmacophores like benzothiazole (B30560) has been shown to produce compounds with synergistic pharmacological properties. researchgate.net

Substitution Patterns on the Quinoline Ring

Substituting the quinoline ring with various functional groups can fine-tune the compound's properties. For instance, studies on antiviral N-quinolin-4-yl-N'-benzylidenehydrazine derivatives revealed that the placement of substituents on the quinoline ring significantly influenced activity. nih.gov An ethoxy group at position 7 and methoxy (B1213986) groups at positions 6 and 8 were found to be favorable for activity. nih.gov Similarly, in the context of sirtuin inhibition, substituents on the quinoline ring of 4-fluoro-N-(quinolin-8-yl)benzamide could be used to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties.

Table 2: Potential Impact of Quinoline Ring Substitutions on Sirtuin Inhibition

Position of SubstitutionType of SubstituentPredicted Effect on Biological Activity
C2Small alkyl groupMay fill a small hydrophobic pocket.
C4Halogen (e.g., Chlorine)Could enhance binding through halogen bonding.
C5Methoxy groupMay form additional hydrogen bonds.
C6Methoxy groupFavorable for activity based on related quinoline derivatives. nih.gov
C7Ethoxy groupFavorable for activity based on related quinoline derivatives. nih.gov

Exploration of Bioisosteric Replacements within the 4-fluoro-N-(quinolin-8-yl)benzamide Scaffold

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a key tactic in drug design to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov For the 4-fluoro-N-(quinolin-8-yl)benzamide scaffold, several bioisosteric replacements can be considered for its three main components: the quinoline ring, the amide linker, and the 4-fluorophenyl ring.

Amide Linker Replacements: The amide bond is a critical linker, but it can be susceptible to metabolic cleavage. A common bioisosteric replacement for an amide is a retro-amide (reversal of the amide bond), which can sometimes improve metabolic stability. researchgate.net In a study on ABCG2 modulators, a benzanilide (B160483) moiety was replaced by a more stable biphenyl (B1667301) system to prevent enzymatic cleavage. nih.gov This suggests that replacing the amide linker in 4-fluoro-N-(quinolin-8-yl)benzamide with a non-hydrolyzable group could be a promising modification.

4-Fluorophenyl Ring Replacements: The 4-fluorophenyl group can also be a target for bioisosteric modification. The fluorine atom at the para-position is a common feature in many bioactive compounds, influencing factors like metabolic stability and receptor binding affinity. Bioisosteric replacements for the fluorine atom could include other halogens (Cl, Br), a trifluoromethyl group (CF3), a cyano group (CN), or a methyl group (CH3). Each of these substitutions would alter the electronic and steric properties of the phenyl ring, potentially leading to different biological activities.

The following table summarizes potential bioisosteric replacements for different parts of the 4-fluoro-N-(quinolin-8-yl)benzamide scaffold based on general principles of medicinal chemistry.

Original MoietyPotential Bioisosteric ReplacementRationale
QuinolineQuinazoline, Isoquinoline, NaphthaleneModify hydrogen bonding, alter core scaffold
Amide LinkerRetro-amide, Biphenyl, ThioamideImprove metabolic stability, change geometry
4-Fluorophenyl4-Chlorophenyl, 4-Trifluoromethylphenyl, PyridylModulate electronics and lipophilicity

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov While no specific QSAR models for 4-fluoro-N-(quinolin-8-yl)benzamide have been published, studies on related benzamide and quinoline derivatives provide a framework for how such models could be developed.

In another study on quinazolinone derivatives, which are structurally related to quinolines, QSAR models showed that descriptors related to polarizability and steric properties were important for their inhibitory activity on H+/K+-ATPase. igi-global.com For 4-fluoro-N-(quinolin-8-yl)benzamide derivatives, a QSAR model could be developed by synthesizing a series of analogues with systematic variations in their substituents and then measuring their biological activity.

The development of a predictive QSAR model for this class of compounds would typically involve the following steps:

Data Set Preparation: A series of analogues of 4-fluoro-N-(quinolin-8-yl)benzamide would be synthesized with diverse substituents on both the quinoline and the benzamide rings. Their biological activity (e.g., IC50 values against a specific target) would be experimentally determined.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal (e.g., cross-validation) and external (using a separate test set of compounds) validation techniques.

A hypothetical QSAR study on a series of N-(quinolin-8-yl)benzamide derivatives might yield a model like the one presented in the table below, illustrating the type of data that would be generated.

CompoundSubstitution (R)Experimental Activity (pIC50)Predicted Activity (pIC50)Descriptor 1 (e.g., LogP)Descriptor 2 (e.g., Dipole Moment)
1H5.25.13.52.1
24-F5.85.73.82.5
34-Cl6.16.04.12.6
44-CH35.55.44.02.0
53-NO26.56.63.23.5

Such a model would be invaluable for guiding the design of new, more potent analogues of 4-fluoro-N-(quinolin-8-yl)benzamide by predicting their activity before their synthesis, thereby saving time and resources in the drug discovery process.

Molecular Mechanisms of Action and Pharmacological Target Interactions

Investigation of Enzyme Inhibition Profiles (e.g., PARP-1, EGFR, Kinases, Helicases)

While direct enzymatic inhibition data for 4-fluoro-N-(quinolin-8-yl)benzamide is not extensively detailed in the available literature, studies on closely related quinoline (B57606) and benzamide (B126) derivatives provide significant insights into its potential enzyme-inhibiting capabilities. The quinoline-benzamide scaffold is a privileged structure in the design of inhibitors for several enzyme classes, including kinases, the Epidermal Growth Factor Receptor (EGFR), and helicases.

Kinase Inhibition: The quinoline core is a well-established pharmacophore for kinase inhibition. For instance, derivatives such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have been identified as potent and selective inhibitors of Aurora A kinase, a key regulator of cell division. nih.gov Molecular docking studies of this analog revealed that the fluorine atom on the quinazoline ring plays a significant role in binding to the hinge region of the kinase. nih.gov Furthermore, compounds incorporating a 3H-pyrazolo[4,3-f]quinoline scaffold attached to a benzamide moiety have demonstrated dual inhibitory activity against FLT3 and haspin kinases, which are implicated in acute myeloid leukemia. nih.gov These findings suggest that the fluoro-quinoline structure within 4-fluoro-N-(quinolin-8-yl)benzamide could confer inhibitory activity against various protein kinases involved in cell cycle progression and oncogenesis.

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy. The 4-anilino-quinazoline scaffold is a recognized template for EGFR inhibitors. nih.gov A structurally related benzamide, 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide, has been developed as an anti-inflammatory agent that functions by inhibiting EGFR. nih.gov This compound was shown to significantly reduce the production of inflammatory mediators by blocking EGFR-mediated pathways. nih.gov This indicates that the fluorobenzamide portion of 4-fluoro-N-(quinolin-8-yl)benzamide may contribute to EGFR binding and inhibition.

Helicase Inhibition: Helicases, essential enzymes for unwinding nucleic acids, are vital targets for antiviral therapies. nih.gov Recent research has identified derivatives of 4-((quinolin-8-ylthio)methyl)benzamide as a new class of inhibitors targeting the nsp13 helicase of the SARS-CoV-2 virus. researchgate.net The quinolin-8-yl moiety appears crucial for this activity, suggesting that 4-fluoro-N-(quinolin-8-yl)benzamide could similarly interact with and inhibit viral or bacterial helicases like DnaB helicase, which is essential for DNA replication. nih.gov

Table 1: Enzyme Inhibitory Activity of Structural Analogs of 4-fluoro-N-(quinolin-8-yl)benzamide
Compound ClassEnzyme TargetObserved ActivityReference
Fluoroquinazoline Carboxylic Acid DerivativesAurora A KinaseSelective inhibition, cell cycle arrest nih.gov
Pyrazolo[4,3-f]quinoline-benzamidesFLT3/Haspin KinaseDual inhibition nih.gov
Fluoro-pyrimidinyl-benzamidesEGFRInhibition of EGFR, anti-inflammatory effects nih.gov
Quinolin-8-ylthio-methyl-benzamidesSARS-CoV-2 nsp13 HelicaseInhibition of helicase activity researchgate.net

Receptor Binding and Modulation Studies (e.g., mGluR1, NF-κB Pathway)

The compound's structure suggests potential interactions with key receptors and regulatory pathways, notably the metabotropic glutamate receptor 1 (mGluR1) and the Nuclear Factor-kappa B (NF-κB) pathway.

mGluR1 Modulation: Metabotropic glutamate receptors are involved in modulating synaptic transmission and neuronal excitability. nih.gov Quinoline derivatives have been identified as antagonists of the mGluR1 receptor, with some exhibiting high affinity in the nanomolar range. openmedicinalchemistryjournal.com Additionally, the fluorobenzamide motif is present in known mGluR1 modulators. For example, 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide (FITM) is a negative allosteric modulator (NAM) of mGluR1, binding to a site distinct from the glutamate binding site to inhibit receptor function. acs.org This dual evidence suggests that 4-fluoro-N-(quinolin-8-yl)benzamide could act as a modulator of mGluR1, a target for various central nervous system disorders.

NF-κB Pathway Modulation: The NF-κB pathway is a master regulator of inflammation, immune responses, and cell survival. mdpi.com Its dysregulation is linked to numerous chronic inflammatory diseases and cancers. mdpi.com A class of compounds highly similar to the target molecule, N-(quinolin-8-yl)benzenesulfonamides, has been shown to potently suppress the NF-κB pathway by inhibiting the translocation of NF-κB dimers into the nucleus. nih.govnih.gov The broader class of benzamides has also been reported to possess anti-inflammatory properties through the inhibition of NF-κB, leading to a reduction in the production of inflammatory cytokines like TNF-α. nih.gov Given that the N-(quinolin-8-yl) moiety is critical in the sulfonamide series, it is highly probable that 4-fluoro-N-(quinolin-8-yl)benzamide also modulates this crucial inflammatory pathway.

Table 2: Receptor and Pathway Modulation by Structural Analogs
Compound ClassTargetMode of ActionReference
Quinoline DerivativesmGluR1Antagonist activity openmedicinalchemistryjournal.com
N-(quinolin-8-yl)benzenesulfonamidesNF-κB PathwaySuppression of NF-κB activation nih.govnih.gov
BenzamidesNF-κB PathwayInhibition of TNF-α production via NF-κB inhibition nih.gov

Interactions with Cellular Signaling Pathways (e.g., Anti-inflammatory, Antiproliferative Effects)

The enzymatic and receptor-level interactions of 4-fluoro-N-(quinolin-8-yl)benzamide and its analogs translate into significant effects on cellular signaling pathways, primarily resulting in anti-inflammatory and antiproliferative outcomes.

The potential inhibition of the NF-κB signaling cascade is a central mechanism for the compound's anti-inflammatory effects. By preventing NF-κB activation, the transcription of numerous pro-inflammatory genes can be suppressed. This includes genes for cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov Studies on related quinolinesulfonamide derivatives confirm that inhibition of the TLR4/MD-2 complex, an upstream activator of NF-κB, effectively blocks the NF-κB/MAPK signaling pathway, leading to potent anti-inflammatory effects in vivo. nih.gov

The antiproliferative effects can be attributed to the inhibition of critical kinases like Aurora A and EGFR. Inhibition of Aurora A kinase leads to cell cycle arrest, preventing uncontrolled cell division. nih.gov Similarly, blocking the EGFR signaling pathway disrupts signals that promote cell growth, proliferation, and survival. nih.gov Furthermore, the NF-κB pathway itself is a key driver of proliferation and survival in many cancer cells, and its inhibition can induce apoptosis (programmed cell death). nih.govnih.gov

Molecular Basis of Anti-infective Properties (Antimicrobial, Antiviral, Antiparasitic)

The quinoline scaffold is historically significant in the development of anti-infective agents. The molecular basis for the potential anti-infective properties of 4-fluoro-N-(quinolin-8-yl)benzamide can be inferred from studies on related structures.

Antiviral Activity: The antiviral potential of this scaffold is notable. As mentioned, 4-((quinolin-8-ylthio)methyl)benzamide derivatives inhibit the SARS-CoV-2 nsp13 helicase, an enzyme essential for viral replication. researchgate.net In another example, 4-[(quinolin-4-yl)amino]benzamide derivatives have been identified as potent anti-influenza virus agents. nih.govnih.govmdpi.com The mechanism of action for these influenza inhibitors involves the targeting of the viral RNA-dependent RNA polymerase complex, specifically by interacting with the PA-PB1 subunit interface, which is crucial for viral genome transcription and replication. nih.govmdpi.com One analog, G07, demonstrated significant activity against multiple influenza A and B strains by interacting with the viral ribonucleoprotein. nih.govmdpi.com

Antimicrobial Activity: The inclusion of a fluorine atom can enhance the antimicrobial properties of a molecule. Fluorine substitution can improve metabolic stability and membrane permeability, and increase binding affinity to molecular targets. nih.gov While direct antibacterial studies on 4-fluoro-N-(quinolin-8-yl)benzamide are pending, fluoroquinolones are a major class of antibiotics, and other fluorinated molecules have shown promise as inhibitors of bacterial enzymes like d-alanyl-d-alanine ligase. nih.gov

Biochemical Pathway Perturbations Induced by the Compound

Based on the activities of its structural analogs, 4-fluoro-N-(quinolin-8-yl)benzamide has the potential to induce significant perturbations in several key biochemical pathways:

Inflammatory Cascades: By inhibiting the NF-κB pathway, the compound could disrupt the entire inflammatory cascade from receptor activation (e.g., TLR4) to the production of downstream effectors like pro-inflammatory cytokines and enzymes (iNOS, COX-2). nih.govnih.gov

Cell Cycle and Proliferation Pathways: Through the inhibition of kinases such as Aurora A, FLT3, and EGFR, the compound could interfere with cell cycle checkpoints (e.g., G1 phase arrest) and block the signaling pathways (e.g., MAPK/ERK) that drive cell proliferation and survival. nih.govnih.gov

Viral Replication Machinery: The compound could perturb the life cycle of viruses, such as influenza and coronaviruses, by inhibiting essential viral enzymes. This includes blocking RNA-dependent RNA polymerase function, which would halt viral genome replication and transcription, and inhibiting helicase activity, which would prevent the unwinding of the viral genome necessary for its propagation. researchgate.netmdpi.com

Glutamatergic Neurotransmission: As a potential modulator of mGluR1, the compound could alter synaptic plasticity and neuronal excitability in the central nervous system, affecting pathways involved in learning, memory, and various neurological disorders. nih.govacs.org

Preclinical Biological Evaluation: in Vitro and in Vivo Model Systems

Cell-Based Assays for Target Engagement and Functional Activity (e.g., Enzyme Activity Assays, Receptor Binding Assays, Cell Proliferation Assays)

There is currently a lack of published research detailing the specific target engagement and functional activity of 4-fluoro-N-(quinolin-8-yl)benzamide in cell-based assays. While related quinoline (B57606) and benzamide (B126) compounds have been investigated for their effects on various enzymes and receptors, such as cholinesterases, DNA methyltransferases, and the NFκB pathway, no such data has been reported for 4-fluoro-N-(quinolin-8-yl)benzamide itself. Therefore, its specific molecular targets and its functional impact on cellular processes like proliferation have not been experimentally defined in the scientific literature.

In Vitro Cytotoxicity and Antiproliferative Activity against Disease-Relevant Cell Lines

Specific data from in vitro cytotoxicity or antiproliferative assays for 4-fluoro-N-(quinolin-8-yl)benzamide against any disease-relevant cell lines are not available in the reviewed literature. Studies on structurally similar compounds, such as other N-substituted benzamides and quinoline derivatives, have demonstrated cytotoxic effects in various cancer cell lines. However, without direct experimental evidence, the cytotoxic or antiproliferative potential of 4-fluoro-N-(quinolin-8-yl)benzamide remains uncharacterized.

Cellular Mechanism Studies (e.g., Apoptosis Induction, Cell Cycle Arrest)

The cellular mechanisms of action for 4-fluoro-N-(quinolin-8-yl)benzamide, including its potential to induce apoptosis or cause cell cycle arrest, have not been specifically investigated in published studies. Research on certain N-substituted benzamides has indicated that they can trigger apoptosis through the mitochondrial pathway and induce a G2/M cell cycle block. Nevertheless, it is not confirmed whether 4-fluoro-N-(quinolin-8-yl)benzamide shares these mechanistic properties.

In Vivo Proof-of-Concept Studies in Animal Models (e.g., Disease Models for Efficacy Assessment)

A review of the available scientific literature reveals no in vivo proof-of-concept studies for 4-fluoro-N-(quinolin-8-yl)benzamide in any animal models of disease. While other quinoline-based compounds have been assessed for in vivo efficacy in models of malaria and influenza, the therapeutic potential of 4-fluoro-N-(quinolin-8-yl)benzamide in a living organism has yet to be reported.

Computational Chemistry and Rational Drug Design Strategies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding affinity and mode of action of a potential drug candidate like 4-fluoro-N-(quinolin-8-yl)benzamide .

Analysis of Binding Modes and Key Intermolecular Interactions

In studies of similar quinoline (B57606) benzamide (B126) derivatives, such as those targeting the RNA polymerase of the influenza virus, molecular docking has been instrumental in elucidating key interactions. For a compound like 4-fluoro-N-(quinolin-8-yl)benzamide , docking simulations would be used to predict how it fits into the active site of a target protein. The analysis would focus on identifying crucial intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: The nitrogen atom in the quinoline ring and the amide group of the benzamide are potential hydrogen bond donors and acceptors. For instance, in related compounds, the nitrogen atom of the quinoline ring has been observed to form hydrogen bonds with amino acid residues like GLU623.

Pi-Pi Stacking: The aromatic systems of the quinoline and fluorobenzamide moieties are likely to engage in pi-pi stacking interactions with aromatic amino acid residues such as tryptophan (TRP), tyrosine (TYR), or phenylalanine (PHE). In analogs, pi-pi stacking with residues like TRP706 has been identified as a critical interaction.

These interactions would be visualized and analyzed to understand the structural basis of the compound's activity and to guide further optimization.

Scoring Functions and Docking Validation

Docking programs utilize scoring functions to estimate the binding affinity between the ligand and the target, typically expressed in kcal/mol. A lower docking score generally indicates a more favorable binding interaction. For example, in a study on anti-influenza agents, several 4-[(quinolin-4-yl)amino]benzamide derivatives with docking scores less than -5.000 kcal/mol were selected for further biological evaluation. nih.gov The validation of a docking protocol is essential to ensure the reliability of the predicted binding modes. This is often achieved by redocking a known co-crystallized ligand into the active site of the target protein and ensuring the program can reproduce the experimentally observed binding pose.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov An MD simulation for a complex of 4-fluoro-N-(quinolin-8-yl)benzamide with its target protein would provide insights into the stability of the binding pose and the flexibility of the complex. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This parameter is monitored for the protein and the ligand to assess the stability of the simulation. A plateau in the RMSD plot indicates that the system has reached equilibrium. For example, in simulations of related compounds, complexes were observed to reach equilibrium after 30 ns. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexible regions of the protein and the ligand. This can highlight which residues are most involved in the interaction with the ligand.

Interaction Analysis: Throughout the simulation, the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored. This provides a more accurate picture of the binding dynamics than static docking.

MD simulations are computationally intensive but provide a more realistic representation of the biological system, helping to refine the understanding of the ligand's binding mechanism. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov For 4-fluoro-N-(quinolin-8-yl)benzamide , a pharmacophore model could be generated based on its predicted binding mode from molecular docking studies. This model would typically include features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for other compounds that match the pharmacophoric features. nih.gov This process, known as virtual screening, can rapidly identify novel scaffolds that are likely to bind to the same target, thus accelerating the discovery of new lead compounds. In studies of related quinoline derivatives, pharmacophore models have been successfully used to predict the activity of compounds targeting the PA-PB1 subunit of RNA polymerase. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. researchgate.net For 4-fluoro-N-(quinolin-8-yl)benzamide , QM calculations could provide valuable information on:

Molecular Geometry: Optimization of the molecular structure to find its lowest energy conformation.

Electronic Properties: Calculation of properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Reactivity Descriptors: Fukui functions can be calculated to predict the reactive sites of the molecule for nucleophilic, electrophilic, and radical attacks.

These calculations offer a fundamental understanding of the molecule's intrinsic properties, which can be correlated with its biological activity and guide chemical modifications.

Lead Optimization Strategies Guided by Computational Data

Lead optimization is an iterative process where a promising lead compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). patsnap.compreprints.org Computational data from the methods described above play a pivotal role in guiding this process. patsnap.com

For 4-fluoro-N-(quinolin-8-yl)benzamide , lead optimization strategies would involve:

Structure-Activity Relationship (SAR) Analysis: The insights from molecular docking and MD simulations would inform the design of new analogs. For example, if a particular region of the molecule is not making significant interactions with the target, it could be modified or truncated. patsnap.com

Bioisosteric Replacement: The fluorine atom or other functional groups could be replaced with bioisosteres to improve properties like metabolic stability or binding affinity. patsnap.com

Scaffold Hopping: The quinoline or benzamide core could be replaced with a different scaffold that maintains the key pharmacophoric features, potentially leading to compounds with improved properties or novel intellectual property. patsnap.com

ADMET Prediction: Computational models can predict the ADMET properties of designed analogs, helping to prioritize which compounds to synthesize and test experimentally. scienceopen.com

The goal of lead optimization is to transform a promising but imperfect lead compound into a viable drug candidate with an optimal balance of efficacy, safety, and drug-like properties. nih.govdanaher.com

Development of Derivatives and Analogs of 4 Fluoro N Quinolin 8 Yl Benzamide

Design Principles for Enhancing Potency and Selectivity

The primary objective in designing derivatives of a lead compound like 4-fluoro-N-(quinolin-8-yl)benzamide is to enhance its potency against a specific biological target while simultaneously improving its selectivity over other targets to minimize off-target effects. Key design principles include:

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how chemical structure relates to biological activity is fundamental. For the 4-fluoro-N-(quinolin-8-yl)benzamide scaffold, this would involve modifying the fluoro-substituted phenyl ring, the amide linker, and the quinoline (B57606) ring system. For instance, in related quinoline derivatives, the position and nature of substituents on the quinoline ring have been shown to significantly influence biological activity.

Bioisosteric Replacement: This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, the fluorine atom on the benzamide (B126) ring could be replaced with other halogens (Cl, Br) or a trifluoromethyl group to modulate electronic properties and lipophilicity. The amide linker could also be a target for bioisosteric replacement to enhance stability or alter hydrogen bonding capacity.

Conformational Analysis: Understanding the three-dimensional structure of the molecule and how it interacts with its biological target is crucial. Computational modeling and techniques such as X-ray crystallography can be used to predict and confirm the binding modes of analogs, guiding the design of derivatives with improved complementarity to the target's active site.

Synthesis and Evaluation of Homologs and Isomers

The synthesis and evaluation of homologs and isomers are critical steps to explore the chemical space around the lead compound.

Homologation: This involves the systematic addition of methylene (B1212753) groups (-CH2-) to create a series of homologs. For instance, an alkyl chain could be introduced between the benzamide and quinoline moieties to assess the impact of increased flexibility and distance between the two aromatic systems on biological activity.

Isomerism: The positional isomers of the fluorine substituent on the benzoyl ring (e.g., 2-fluoro or 3-fluoro) would be synthesized to probe the importance of its location for target interaction. Similarly, connecting the benzamide to different positions on the quinoline ring (e.g., position 5, 6, or 7 instead of 8) would generate a series of structural isomers, each with a potentially unique biological profile.

Once synthesized, these new compounds would be subjected to a battery of in vitro assays to determine their potency, selectivity, and basic physicochemical properties.

Incorporation of Diverse Heterocyclic and Aromatic Moieties

To expand the diversity of the compound library and explore new interactions with the biological target, various heterocyclic and aromatic groups can be incorporated into the 4-fluoro-N-(quinolin-8-yl)benzamide scaffold.

Substitution on the Benzoyl Ring: The fluoro-benzoyl moiety can be replaced with other substituted aromatic or heteroaromatic rings. For example, thiophene, furan, or pyrazole (B372694) rings could be introduced to explore different electronic and steric effects.

The synthesis of such derivatives often involves well-established coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to append new aromatic systems.

Prodrug Strategies and Targeted Delivery Approaches

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This approach can be used to improve a drug's pharmacokinetic properties, such as absorption, distribution, and metabolism. For a compound like 4-fluoro-N-(quinolin-8-yl)benzamide, several prodrug strategies could be envisioned:

Ester and Carbamate Prodrugs: If the compound has a suitable functional group, such as a hydroxyl or amino group introduced in a derivative, it can be converted into an ester or carbamate. These groups are often cleaved by esterases in the body to release the active drug.

Targeted Delivery: To direct the drug to a specific tissue or cell type, it can be conjugated to a targeting moiety. For example, linking the compound to a molecule that is recognized by a receptor overexpressed on cancer cells could be a strategy for targeted cancer therapy.

Library Design and Combinatorial Chemistry for Compound Discovery

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of compounds, known as libraries. mdpi.com This approach is highly valuable for lead discovery and optimization.

Library Design: A combinatorial library for 4-fluoro-N-(quinolin-8-yl)benzamide would be designed by selecting a variety of building blocks for each of the three main components: the substituted benzoic acid, the diamine linker (if applicable), and the quinoline core. Computational methods can be used to design a library that covers a diverse chemical space.

Solid-Phase and Solution-Phase Synthesis: The library can be synthesized using either solid-phase or solution-phase techniques. In solid-phase synthesis, the growing molecule is attached to a resin bead, which simplifies purification. Solution-phase synthesis is often more flexible and can accommodate a wider range of reactions. High-throughput screening methods are then used to test the library for compounds with the desired biological activity.

While specific research on the derivatization of 4-fluoro-N-(quinolin-8-yl)benzamide is limited, the principles and strategies outlined above represent the standard and robust methodologies that would be applied in a drug discovery program aimed at improving the therapeutic potential of this promising scaffold. Future research in this area will likely focus on the synthesis and evaluation of a diverse range of analogs to unlock the full therapeutic potential of this class of compounds.

Emerging Research Avenues and Future Directions

Application of Artificial Intelligence and Machine Learning in N-(Quinolin-8-yl)benzamide Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. These computational tools can significantly accelerate the exploration of compounds like 4-fluoro-N-(quinolin-8-yl)benzamide by predicting their biological activities and optimizing their properties.

Predictive Modeling and Virtual Screening:

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on datasets of known quinoline-benzamide derivatives to predict the biological activity of novel compounds. youtube.com By analyzing the chemical structures and their corresponding biological effects, these models can identify key molecular features that influence activity. youtube.com For instance, a machine learning model could be developed to predict the reactive sites for electrophilic aromatic substitution on quinoline (B57606) derivatives with high accuracy. researchgate.net This would allow for the in silico screening of large virtual libraries of N-(quinolin-8-yl)benzamide analogs to identify those with the highest probability of desired therapeutic effects, such as anticancer or antimicrobial activities. researchgate.netresearchgate.net

ADMET Prediction:

A significant hurdle in drug development is the assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. In silico computational approaches can predict these properties, reducing the time and resources spent on non-viable candidates. mdpi.com For 4-fluoro-N-(quinolin-8-yl)benzamide and its derivatives, AI models can predict parameters like intestinal absorption, blood-brain barrier permeability, and potential toxicities such as hepatotoxicity and cardiotoxicity. mdpi.com

AI/ML ApplicationDescriptionPotential Impact on 4-fluoro-N-(quinolin-8-yl)benzamide Research
QSAR Modeling Establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds.Prediction of the biological activity of novel derivatives, guiding synthetic efforts towards more potent compounds.
Virtual Screening Computationally screens large libraries of virtual compounds to identify those with a high likelihood of binding to a specific biological target.Rapid identification of promising 4-fluoro-N-(quinolin-8-yl)benzamide analogs for further experimental testing.
ADMET Prediction Predicts the absorption, distribution, metabolism, excretion, and toxicity of a compound.Early identification of potential liabilities, allowing for optimization of the molecular structure to improve its drug-like properties.
Reaction Prediction Predicts the outcome of chemical reactions, including identifying the most likely products.Optimization of synthetic routes to 4-fluoro-N-(quinolin-8-yl)benzamide and its derivatives.

Multi-Target Directed Ligands Based on the Quinoline-Benzamide Scaffold

The traditional "one-target, one-drug" approach is often insufficient for treating complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov This has led to the development of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. nih.gov The quinoline-benzamide scaffold is a promising framework for the design of such agents. nih.gov

Applications in Neurodegenerative Diseases:

Alzheimer's disease, for instance, involves multiple pathological pathways, including cholinergic deficits, β-amyloid aggregation, and oxidative stress. mdpi.com Quinoline derivatives have shown potential as multifunctional agents for Alzheimer's, exhibiting activities such as cholinesterase inhibition and metal chelation. nih.gov By incorporating appropriate pharmacophores, 4-fluoro-N-(quinolin-8-yl)benzamide could be developed into an MTDL that targets multiple aspects of Alzheimer's pathology. For example, novel quinoline-sulfonamide hybrids have been designed as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases. rsc.org

Applications in Oncology:

In cancer therapy, targeting multiple signaling pathways can be more effective than inhibiting a single target, as it can help to overcome drug resistance. nih.gov The quinoline scaffold is present in several anticancer agents that inhibit targets like tyrosine kinases and topoisomerases. ijmphs.com Research into quinoline-imidazole/benzimidazole hybrids has revealed compounds with both anticancer and antimicrobial activity. nih.gov This suggests the potential to design 4-fluoro-N-(quinolin-8-yl)benzamide derivatives that act as dual inhibitors of key cancer-related targets, such as EGFR and HER-2. rsc.org

Therapeutic AreaPotential Targets for MTDLsExample of a Multi-Targeting Quinoline Derivative
Neurodegenerative Diseases (e.g., Alzheimer's) Cholinesterases, Monoamine Oxidases, β-amyloid aggregationQuinoline-sulfonamide hybrids as dual inhibitors of MAOs and ChEs. rsc.org
Oncology Tyrosine Kinases (e.g., EGFR, HER-2), Topoisomerases, TubulinQuinoline-based compounds as dual EGFR/HER-2 inhibitors. rsc.org
Infectious Diseases Bacterial DNA gyrase, Viral enzymesQuinoline-imidazole/benzimidazole hybrids with dual anticancer and antimicrobial activity. nih.gov

Nanotechnology and Formulation Advances for Compound Delivery

Many promising drug candidates, particularly those with heterocyclic structures like quinoline, exhibit poor water solubility, which can limit their bioavailability and therapeutic efficacy. acs.org Nanotechnology offers innovative solutions to overcome these challenges.

Nanoparticle-Based Drug Delivery Systems:

Encapsulating 4-fluoro-N-(quinolin-8-yl)benzamide into nanoparticles can enhance its solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells. mdpi.com Various types of nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, could be employed. nih.gov For example, chitosan-quinoline nanoparticles have been developed as pH-responsive nanocarriers for the delivery of the anticancer drug quercetin. nih.gov Similarly, magnetic nanoparticles have been used as catalysts in the synthesis of quinoline derivatives and could potentially be adapted for drug delivery applications. researchgate.net

Liposomal Formulations:

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. dovepress.com They are biocompatible, biodegradable, and can improve the pharmacokinetic profile of the encapsulated drug. nih.gov Liposomal formulations have been successfully used to deliver other poorly water-soluble anticancer drugs and could be a viable strategy for 4-fluoro-N-(quinolin-8-yl)benzamide. nih.gov

Formulation StrategyDescriptionPotential Benefits for 4-fluoro-N-(quinolin-8-yl)benzamide
Polymeric Nanoparticles Drug is encapsulated within a polymer matrix.Improved solubility, controlled release, and potential for surface functionalization for targeted delivery.
Liposomes Drug is encapsulated within a lipid bilayer vesicle.Enhanced bioavailability, reduced toxicity, and ability to encapsulate both hydrophilic and hydrophobic compounds. dovepress.com
Solid Lipid Nanoparticles Drug is encapsulated within a solid lipid core.High drug loading capacity, good stability, and potential for oral and parenteral administration.
Nanoemulsions Drug is dissolved in an oil-in-water or water-in-oil emulsion with droplet sizes in the nanometer range.Increased surface area for absorption and improved solubility of lipophilic drugs.

Translational Research Perspectives and Unmet Medical Needs

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice to address unmet medical needs. The quinoline-benzamide scaffold has shown promise in therapeutic areas with significant unmet needs, such as oncology and neurodegenerative diseases.

Oncology:

Despite advances in cancer therapy, drug resistance and severe side effects remain major challenges. nih.gov Quinoline derivatives have demonstrated potent anticancer activity against various cancer cell lines, and some have entered clinical trials. mdpi.com There is a need for new anticancer agents with novel mechanisms of action and improved safety profiles. Research into 4-fluoro-N-(quinolin-8-yl)benzamide could focus on its potential to overcome drug resistance or to selectively target cancer cells while sparing healthy tissues.

Neurodegenerative Diseases:

Currently, there are no effective treatments to halt or reverse the progression of neurodegenerative diseases like Alzheimer's. geneonline.com The development of multi-target agents that can address the complex pathology of these diseases is a key research priority. nih.gov The quinoline scaffold is a promising starting point for the design of such agents, and 4-fluoro-N-(quinolin-8-yl)benzamide could be a valuable lead compound in this area.

Advanced Imaging Techniques for Biological Distribution and Target Engagement (e.g., PET Radioligand Development from Related Compounds)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in living organisms. The development of PET radioligands from quinoline derivatives enables the study of their biodistribution, target engagement, and pharmacokinetics in real-time.

Radioligand Development:

Quinoline-carboxamide derivatives have been successfully labeled with carbon-11 ([11C]) and evaluated as potential radioligands for imaging neurodegeneration by targeting peripheral-type benzodiazepine receptors. nih.gov This demonstrates the feasibility of developing PET tracers from the quinoline-benzamide scaffold. By labeling 4-fluoro-N-(quinolin-8-yl)benzamide or a suitable analog with a positron-emitting radionuclide like fluorine-18 ([18F]) or carbon-11, it would be possible to study its distribution in the body and determine if it reaches its intended biological target.

Applications in Drug Development:

PET imaging with a specific radioligand can provide crucial information during the drug development process. It can be used to confirm that a drug candidate engages with its target in the brain or other tissues, to determine the optimal dose, and to assess the drug's effect on the target. This information can help to de-risk clinical trials and accelerate the development of new therapies.

RadionuclideHalf-lifeAdvantages for PET Radioligand Development
Carbon-11 ([11C]) 20.4 minutesAllows for multiple PET scans in the same subject on the same day.
Fluorine-18 ([18F]) 109.8 minutesLonger half-life allows for more complex radiosynthesis and transportation to off-site imaging centers.

Q & A

Q. How can linked survey and trace data methodologies enhance toxicity profiling of 4-fluoro-N-(quinolin-8-yl)benzamide?

  • Methodological Answer : Integrate in vitro toxicity data (e.g., Ames test results) with in silico predictions (e.g., ProTox-II) to prioritize in vivo studies. Use longitudinal digital trace data (e.g., high-content imaging of cell cultures) to monitor sublethal effects. Address ethical and technical challenges via blinded experimental designs and federated data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.